Technical Guide: Synthesis and Characterization of Benzene, 1-butyl-4-methyl-
Technical Guide: Synthesis and Characterization of Benzene, 1-butyl-4-methyl-
Executive Summary
Benzene, 1-butyl-4-methyl- (CAS: 1595-05-7), commonly known as p-n-butyltoluene, is a disubstituted aromatic hydrocarbon utilized as a high-boiling solvent, a standard in chromatographic analysis, and a pivotal intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2][3][4][5][6][7][8]
This guide details the regioselective synthesis of p-n-butyltoluene. Unlike simple alkylation strategies that suffer from carbocation rearrangements, this protocol employs a Friedel-Crafts Acylation followed by Wolff-Kishner Reduction . This two-step sequence ensures the exclusive formation of the n-butyl isomer, avoiding the sec-butyl or iso-butyl impurities common in direct alkylation.
Synthetic Strategy & Rationale
The Challenge of Direct Alkylation
Direct Friedel-Crafts alkylation of toluene with 1-chlorobutane using Lewis acids (e.g., AlCl₃) is mechanistically flawed for producing high-purity n-butyl derivatives. The primary carbocation generated from 1-chlorobutane rapidly rearranges via a 1,2-hydride shift to the more stable secondary carbocation. Consequently, the major product is often p-sec-butyltoluene rather than the desired p-n-butyltoluene.
The Solution: Acylation-Reduction Pathway
To guarantee the integrity of the linear butyl chain, we utilize a "lock-and-key" approach:
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Friedel-Crafts Acylation: Toluene is reacted with butyryl chloride.[4][7] The resulting acylium ion does not rearrange, ensuring the linear carbon chain is attached intact. This yields the intermediate 1-(p-tolyl)butan-1-one .[7]
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Wolff-Kishner Reduction: The ketone functionality is reduced completely to a methylene group using hydrazine and base (Huang-Minlon modification), yielding the final 1-butyl-4-methylbenzene .
Reaction Pathway Diagram[9][10]
Caption: Two-step synthesis preventing carbocation rearrangement. Step 1 locks the linear chain; Step 2 reduces the ketone.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(p-tolyl)butan-1-one (Friedel-Crafts Acylation)[7]
Reagents:
-
Toluene (Substrate): 1.2 equivalents[7]
-
Butyryl Chloride (Acylating Agent): 1.0 equivalent[7]
-
Aluminum Chloride (AlCl₃, Anhydrous): 1.2 equivalents
-
Dichloromethane (DCM): Solvent (Anhydrous)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser connected to a caustic scrubber (to neutralize HCl gas). Flush with nitrogen.[1][9]
-
Catalyst Suspension: Suspend anhydrous AlCl₃ (1.2 eq) in dry DCM at 0°C using an ice bath.
-
Acylation: Add butyryl chloride (1.0 eq) dropwise to the suspension. Stir for 15 minutes to generate the acylium complex.
-
Addition: Add toluene (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C. The solution will turn dark red/brown.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via TLC or GC-MS.
-
Quench: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl (to break the Aluminum-complex).
-
Workup: Separate the organic layer.[4][7][10] Extract the aqueous layer twice with DCM.[7] Wash combined organics with water, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.
-
Purification: The crude ketone is typically pure enough for the next step. If necessary, purify via vacuum distillation.[4]
Step 2: Reduction to 1-butyl-4-methylbenzene (Huang-Minlon Modification)
Reagents:
-
1-(p-tolyl)butan-1-one (Intermediate from Step 1)[7]
-
Hydrazine Hydrate (85%): 3.0 equivalents
-
Potassium Hydroxide (KOH): 4.0 equivalents
-
Diethylene Glycol (High-boiling solvent)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, combine the ketone, hydrazine hydrate, and KOH pellets in diethylene glycol.
-
Initial Reflux: Heat the mixture to reflux (~120-130°C) for 1 hour. This forms the hydrazone intermediate.[9]
-
Distillation: Replace the reflux condenser with a distillation head. Distill off water and excess hydrazine until the internal temperature rises to approximately 200°C.[11][12][13]
-
Decomposition: Once the temperature reaches 200°C, reflux for 3–4 hours. Nitrogen gas evolution will be observed.
-
Workup: Cool the mixture to room temperature. Dilute with water and extract three times with diethyl ether or pentane.
-
Purification: Wash the organic layer with 1M HCl (to remove unreacted hydrazine) and brine. Dry over MgSO₄. Remove solvent and purify the final oil by fractional distillation.
Characterization & Analysis
Validation of the structure relies on confirming the linear nature of the butyl chain and the para-substitution pattern.
Spectroscopic Data Summary
| Technique | Parameter | Observed Value & Assignment |
| 1H NMR | Aromatic | δ 7.05 – 7.10 ppm (4H, m, AA'BB' system) |
| Benzylic (Butyl) | δ 2.55 ppm (2H, t, J=7.8 Hz, Ar-CH₂ -CH₂-) | |
| Benzylic (Methyl) | δ 2.31 ppm (3H, s, Ar-CH₃ ) | |
| Alkyl Chain | δ 1.58 ppm (2H, m), δ 1.35 ppm (2H, m) | |
| Terminal Methyl | δ 0.92 ppm (3H, t, J=7.3 Hz, -CH₂-CH₃ ) | |
| 13C NMR | Quaternary | δ 139.8, 135.0 ppm (Ar-C) |
| Aromatic CH | δ 129.0, 128.2 ppm | |
| Aliphatic | δ 35.3 (Benzylic), 33.7, 22.4, 21.0 (Ar-Me), 14.0 (Terminal Me) | |
| MS (EI) | Molecular Ion | m/z 148 [M]+ |
| Base Peak | m/z 105 [M - C₃H₇]+ (Tropylium ion formation) |
Interpretation Logic
-
Regiochemistry: The symmetric AA'BB' pattern in the aromatic region (approx 7.0-7.1 ppm) confirms the para-substitution.
-
Linearity: The triplet at 0.92 ppm and the distinct methylene signals confirm the n-butyl chain. A sec-butyl group would show a doublet for the terminal methyl and a complex multiplet for the benzylic proton.
-
Mass Spec: The base peak at m/z 105 corresponds to the cleavage of the propyl fragment from the butyl chain, leaving the stable methyl-tropylium cation, characteristic of alkyl-substituted benzenes.
Safety & Handling
-
Flammability: 1-butyl-4-methylbenzene is flammable. Keep away from heat and open flames.
-
Toxicity: Like many alkylbenzenes, it is a skin and eye irritant. Use standard PPE (gloves, goggles, lab coat).
-
Chemical Compatibility: Avoid strong oxidizing agents.
-
Waste Disposal: Dispose of organic solvents and aluminum residues according to local hazardous waste regulations. Neutralize aqueous hydrazine waste with bleach (hypochlorite) before disposal.
References
-
Wolff-Kishner Reduction Protocol : Master Organic Chemistry. The Wolff-Kishner Reduction of Ketones. Available at: [Link]
-
Chemical Data & Spectra : National Institutes of Health (NIH) PubChem. 1-Butyl-4-methylbenzene (CAS 1595-05-7). Available at: [Link]
-
NMR Shift Validation : Royal Society of Chemistry (RSC). Supplementary Information for 1-butyl-4-methylbenzene NMR. Available at: [Link]
Sources
- 1. 1-butyl-4-methylbenzene [stenutz.eu]
- 2. 1-Butyl-4-methylbenzene | C11H16 | CID 15328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
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